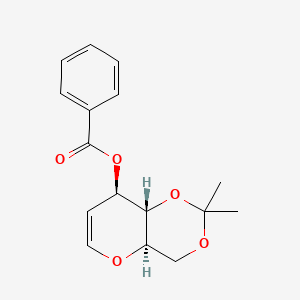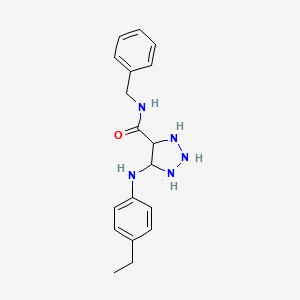
N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide” is a chemical compound. It belongs to the class of compounds known as thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs, which include “this compound”, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a series of thiazolidine-2,4-dione analogues were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Aplicaciones Científicas De Investigación
Anti-Influenza Activity
Benzamide-based 5-aminopyrazoles and their derivatives, which share structural similarities with N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide, have been synthesized and evaluated for their anti-influenza A virus activity. Compounds in this class have shown significant antiviral activities against the bird flu influenza (H5N1), highlighting their potential as therapeutic agents against viral infections (Hebishy et al., 2020).
Diagnostic Agents
Triazolidine derivatives, particularly those incorporating benzene-carboxamide functionalities, have been explored as X-ray diagnostic agents. The synthesis of such compounds involves complex chemical reactions, leading to compounds with potential application in medical imaging and diagnostics (Pillai et al., 1994).
Melanoma Cytotoxicity
Benzamide derivatives, including those with triazolidine-like structures, have been investigated for their selective cytotoxicity against melanotic melanoma. These compounds have shown potential for targeted drug delivery in melanoma therapy, indicating their significance in cancer research (Wolf et al., 2004).
Anticancer Agents
N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which share structural features with this compound, have been synthesized and evaluated for their anticancer activity. Some of these compounds have exhibited significant cytotoxic effects on breast cancer cell lines, demonstrating their potential as anticancer agents (Butler et al., 2013).
Antiviral Activity
Derivatives of triazole carboxamides have been synthesized and tested for their antiviral activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). These compounds, related to this compound, have shown promising inhibitory activity, indicating their potential in antiviral therapy (Wen et al., 2017).
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mecanismo De Acción
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been employed in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidine motifs are intriguing heterocyclic five-membered moieties that show varied biological properties . The presence of sulfur enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs are known to exhibit a diversity of biological responses, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .
Result of Action
Thiazolidine motifs are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine motifs often involves green chemistry, which aims to reduce the environmental impact of chemical processes .
Propiedades
IUPAC Name |
N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-13-8-10-15(11-9-13)20-17-16(21-23-22-17)18(24)19-12-14-6-4-3-5-7-14/h3-11,16-17,20-23H,2,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFOKECBZFHKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

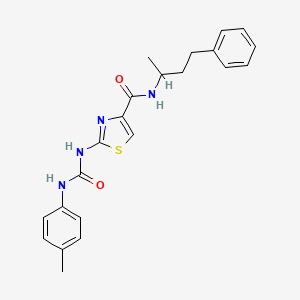
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)
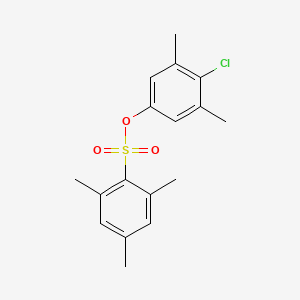
![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)

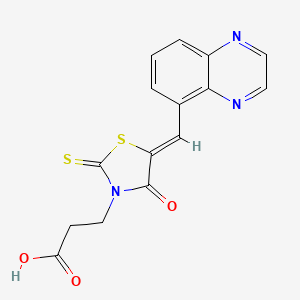
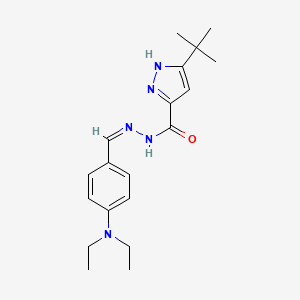



![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
